molecular formula C19H20N4O4 B12173570 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B12173570
M. Wt: 368.4 g/mol
InChI Key: PCCRDONBTUMBCU-UHFFFAOYSA-N
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Description

“N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” is a synthetic organic compound that features a triazole ring, a chromenone moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate nitriles. The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters under acidic conditions. The final step involves coupling the triazole and chromenone intermediates with a propanamide linker using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the chromenone ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the chromenone and propanamide moieties can be reduced to alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving triazole and chromenone derivatives.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” would depend on its specific biological target. Generally, compounds with triazole and chromenone moieties can interact with enzymes or receptors, modulating their activity. The triazole ring may act as a bioisostere for amide or ester groups, while the chromenone moiety can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(4-methoxy-2-oxo-2H-chromen-6-yl)propanamide
  • N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Uniqueness

The unique combination of the triazole ring and chromenone moiety in “N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide” provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged for specific applications in medicinal chemistry and drug design.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C19H20N4O4/c1-10-7-17(25)27-15-9-14(26-2)12(8-13(10)15)5-6-16(24)20-19-21-18(22-23-19)11-3-4-11/h7-9,11H,3-6H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

PCCRDONBTUMBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NNC(=N3)C4CC4

Origin of Product

United States

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